molecular formula C15H13NO2S B1244451 N-Tosylindole CAS No. 31271-90-6

N-Tosylindole

Cat. No. B1244451
Key on ui cas rn: 31271-90-6
M. Wt: 271.3 g/mol
InChI Key: JNRRPYFLDADLJW-UHFFFAOYSA-N
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Patent
US08586550B2

Procedure details

To a solution of indole 81 (10 g, 85 mmol) in DMF (50 mL) at 0° C. was added NaH (60% dispersion in mineral oil 4 g) and tosylchloride (24 g, 128 mmol) portionwisely. And the reaction mixture was stirred at room temperature for 2 h. The resulting solution was acidified with 2.0 M HCl, and organic layer was extracted with Et2O. After evaporating the volatile material with reduced pressure, the residue was purified by silica column chromatography to obtain titled compound 82 (19 g, 84%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].[S:12](Cl)([C:15]1[CH:21]=[CH:20][C:18]([CH3:19])=[CH:17][CH:16]=1)(=[O:14])=[O:13].Cl>CN(C=O)C>[S:12]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)([C:15]1[CH:21]=[CH:20][C:18]([CH3:19])=[CH:17][CH:16]=1)(=[O:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
And the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O
CUSTOM
Type
CUSTOM
Details
After evaporating the volatile material with reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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